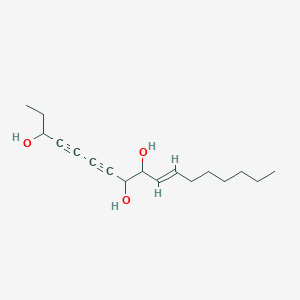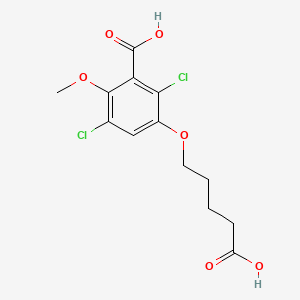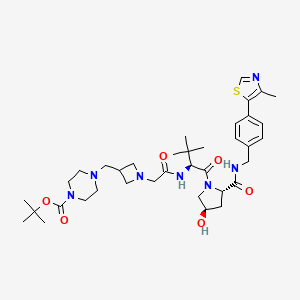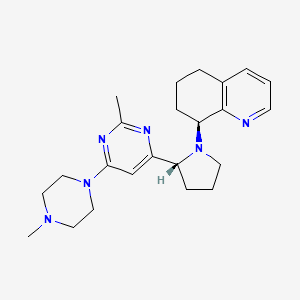
Cxcr4-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cxcr4-IN-1 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses. Overexpression of CXCR4 has been associated with several pathological conditions, such as cancer metastasis, HIV infection, and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cxcr4-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance the compound’s affinity and selectivity for CXCR4. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core scaffold. Subsequent steps may include amide bond formation, reduction, and protection-deprotection sequences .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline production .
化学反应分析
Types of Reactions
Cxcr4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify substituents on the core scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Cxcr4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR4 inhibitors.
Biology: Employed in cell migration and signaling studies to elucidate the role of CXCR4 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancer metastasis, HIV infection, and inflammatory diseases.
Industry: Utilized in the development of diagnostic and therapeutic agents targeting CXCR4.
作用机制
Cxcr4-IN-1 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its endogenous ligand, C-X-C motif chemokine ligand 12 (CXCL12). This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action involves the inhibition of G protein-coupled receptor signaling, leading to reduced chemotaxis and cell migration .
相似化合物的比较
Similar Compounds
AMD3100 (Plerixafor): A well-known CXCR4 antagonist used clinically for stem cell mobilization.
IT1t: A small molecule inhibitor of CXCR4 with a different core structure.
Uniqueness of Cxcr4-IN-1
This compound is unique due to its high affinity and selectivity for CXCR4, making it a valuable tool for studying CXCR4-related biological processes. Its distinct chemical structure allows for specific interactions with the receptor, providing insights into the receptor’s function and potential therapeutic applications .
属性
分子式 |
C23H32N6 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
(8S)-8-[(2R)-2-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C23H32N6/c1-17-25-19(16-22(26-17)28-14-12-27(2)13-15-28)20-9-5-11-29(20)21-8-3-6-18-7-4-10-24-23(18)21/h4,7,10,16,20-21H,3,5-6,8-9,11-15H2,1-2H3/t20-,21+/m1/s1 |
InChI 键 |
HNSRQPXATXLWIX-RTWAWAEBSA-N |
手性 SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)[C@H]3CCCN3[C@H]4CCCC5=C4N=CC=C5 |
规范 SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCCN3C4CCCC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


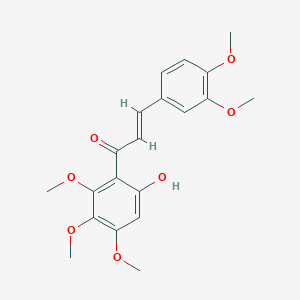
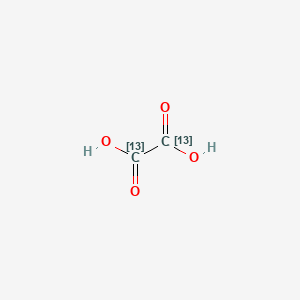
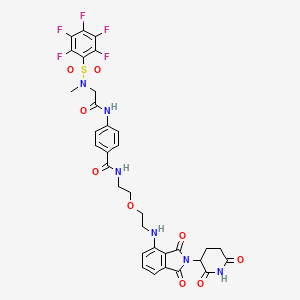
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
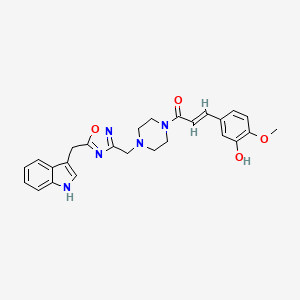
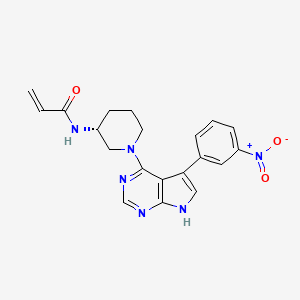

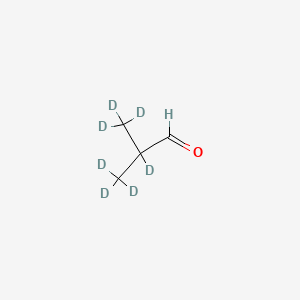
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

